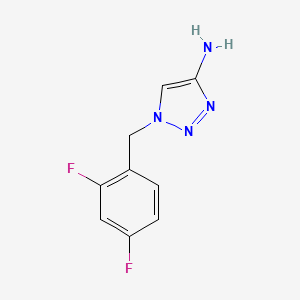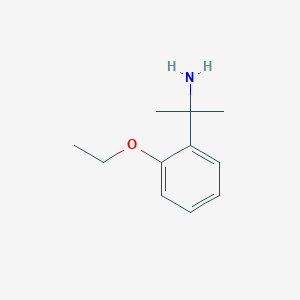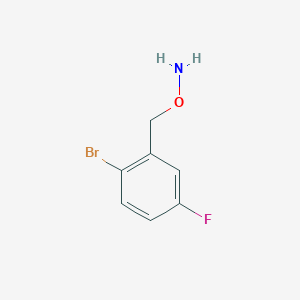
O-(2-Bromo-5-fluorobenzyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2-Bromo-5-fluorobenzyl)hydroxylamine: is a chemical compound with the molecular formula C7H7BrFNO and a molecular weight of 220.03 g/mol . This compound is characterized by the presence of bromine, fluorine, and hydroxylamine functional groups attached to a benzyl ring. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Bromo-5-fluorobenzyl)hydroxylamine typically involves the reaction of 2-Bromo-5-fluorobenzyl bromide with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as ethanol or methanol and a base such as sodium hydroxide to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient production while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions: O-(2-Bromo-5-fluorobenzyl)hydroxylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The hydroxylamine group can undergo oxidation to form nitroso or nitro compounds, and reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (for halogen exchange) or Grignard reagents (for carbon-carbon bond formation) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while oxidation and reduction reactions can produce nitroso, nitro, or amine compounds .
Scientific Research Applications
O-(2-Bromo-5-fluorobenzyl)hydroxylamine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-(2-Bromo-5-fluorobenzyl)hydroxylamine involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the hydroxylamine group can form hydrogen bonds and undergo redox reactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
2-Bromo-5-fluorobenzyl bromide: A precursor in the synthesis of O-(2-Bromo-5-fluorobenzyl)hydroxylamine.
2-Bromo-5-fluorobenzyl alcohol: Another related compound with similar functional groups.
2-Bromo-5-fluorobenzaldehyde: Used in the synthesis of benzoxaboroles and other derivatives.
Uniqueness: this compound is unique due to the presence of both bromine and fluorine atoms on the benzyl ring, along with the hydroxylamine group. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis and scientific research .
Properties
Molecular Formula |
C7H7BrFNO |
|---|---|
Molecular Weight |
220.04 g/mol |
IUPAC Name |
O-[(2-bromo-5-fluorophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H7BrFNO/c8-7-2-1-6(9)3-5(7)4-11-10/h1-3H,4,10H2 |
InChI Key |
SRUFZQPPYRFZAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CON)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


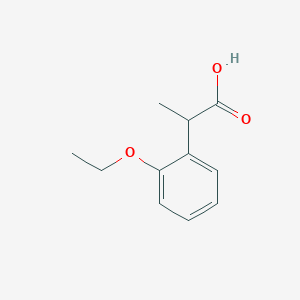

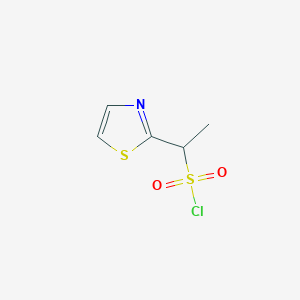



![3-[(Benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylicacid](/img/structure/B13540434.png)
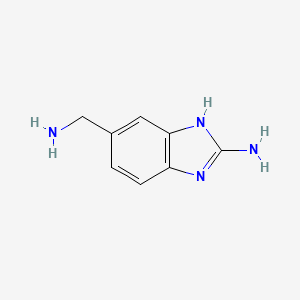
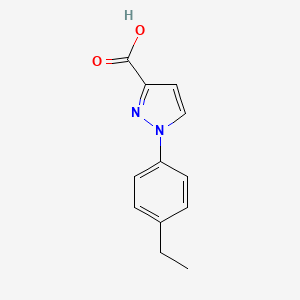
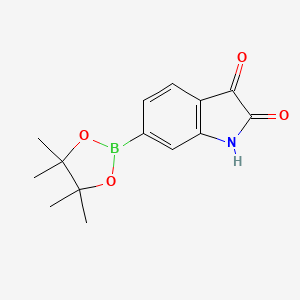
![1-(Hydroxymethyl)-3-azabicyclo[3.3.1]nonan-9-ol hydrochloride](/img/structure/B13540458.png)

